molecular formula C6H9NO B1370688 Cyclopent-3-enecarboxamide CAS No. 50494-42-3

Cyclopent-3-enecarboxamide

Cat. No. B1370688
CAS RN: 50494-42-3
M. Wt: 111.14 g/mol
InChI Key: XVPVECZALBQBJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopent-3-enecarboxamide is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 . It is a solid substance that is stored in an inert atmosphere, under -20°C .


Synthesis Analysis

The synthesis of Cyclopent-3-enecarboxamide involves a triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature . This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides in good yields and with high diastereoselectivity .


Molecular Structure Analysis

The molecular structure of Cyclopent-3-enecarboxamide is represented by the InChI code 1S/C6H9NO/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2,(H2,7,8) . The SMILES representation of the molecule is C1C=CCC1C(=O)N .


Chemical Reactions Analysis

The chemical reactions involving Cyclopent-3-enecarboxamide primarily include the cycloaddition reaction mentioned above . More research is needed to fully understand the range of reactions this compound can participate in.


Physical And Chemical Properties Analysis

Cyclopent-3-enecarboxamide has a predicted boiling point of 271.9±20.0 °C and a predicted density of 1.106±0.06 g/cm3 . Its pKa is predicted to be 16.43±0.20 .

Scientific Research Applications

Material Science: Advanced Material Development

The structural features of Cyclopent-3-enecarboxamide, such as the cyclopentene ring, may contribute to the development of advanced materials. Its potential to form rigid frameworks can be explored in the creation of new types of synthetic fibers or resins with enhanced durability .

Chemical Synthesis: Building Block for Complex Molecules

Cyclopent-3-enecarboxamide can act as a versatile building block in chemical synthesis. Its amide group and double bond provide reactive sites for further functionalization, making it a valuable starting material for synthesizing complex organic molecules .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, Cyclopent-3-enecarboxamide could be used as a standard or reference compound in chromatographic analysis and spectroscopy. Its distinct NMR and mass spectrometry signatures can aid in the identification and quantification of similar compounds in complex mixtures .

Life Sciences: Molecular Dynamics Simulations

The compound’s structure makes it suitable for molecular dynamics simulations in life sciences research. It can help model biological processes at the molecular level, providing insights into the behavior of biomolecules and the development of new drugs .

Safety and Hazards

Cyclopent-3-enecarboxamide is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include P233, P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P340, P362, P403, P403+P233, P405, and P501 .

properties

IUPAC Name

cyclopent-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPVECZALBQBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649982
Record name Cyclopent-3-ene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50494-42-3
Record name Cyclopent-3-ene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopent-3-enecarboxamide
Reactant of Route 2
Reactant of Route 2
Cyclopent-3-enecarboxamide
Reactant of Route 3
Reactant of Route 3
Cyclopent-3-enecarboxamide
Reactant of Route 4
Reactant of Route 4
Cyclopent-3-enecarboxamide
Reactant of Route 5
Reactant of Route 5
Cyclopent-3-enecarboxamide
Reactant of Route 6
Cyclopent-3-enecarboxamide

Q & A

Q1: What are the key structural features of 2-Dichloromethyl-N-ethyl-5-(1-phenylsilolan-1-yl)cyclopent-3-enecarboxamide revealed by the study?

A1: The study utilized X-ray crystallography to elucidate the molecular structure of 2-Dichloromethyl-N-ethyl-5-(1-phenylsilolan-1-yl)cyclopent-3-enecarboxamide. Key findings include:

  • Intermolecular Hydrogen Bonding: The compound exhibits intermolecular hydrogen bonding between the NH group of the amide and the carbonyl oxygen atom. This interaction leads to the formation of chains of molecules within the crystal lattice [].
  • Spatial Orientation: The phenyl ring and the silolane ring are not coplanar. They are oriented at a dihedral angle of 50.5° []. Similarly, the phenyl ring is at an angle of 49.74° with respect to the cyclopentyl moiety []. This non-planar arrangement could have implications for the compound's potential interactions with other molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.